molecular formula C9H11NO4S B1267895 Ethyl 4-sulfamoylbenzoate CAS No. 5446-77-5

Ethyl 4-sulfamoylbenzoate

Cat. No. B1267895
M. Wt: 229.26 g/mol
InChI Key: DFTXGSKTFDBVQM-UHFFFAOYSA-N
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Patent
US04990523

Procedure details

A slurry of 10.0 g (0.05 mole) of p-carboxybenzenesulfonamide in 200 ml of absolute ethanol was treated with 10 g of anhydrous hydrogen chloride and heated at reflux for 5 h to give, after crystallization from ethyl acetate/petroleum ether, 10.6 g (93%) of white powder, mp 102°-104° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1)([OH:3])=[O:2].Cl.[CH2:15](O)[CH3:16]>>[CH2:15]([O:2][C:1](=[O:3])[C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1)[CH3:16]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
10 g
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after crystallization from ethyl acetate/petroleum ether, 10.6 g (93%) of white powder, mp 102°-104° C.

Outcomes

Product
Name
Type
Smiles
C(C)OC(C1=CC=C(C=C1)S(=O)(=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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